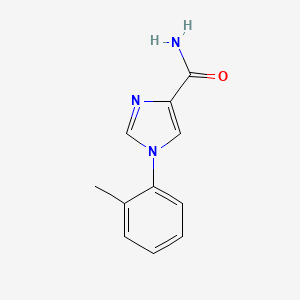![molecular formula C17H22ClN5O2 B15057256 tert-Butyl 4-((2-chloropyrido[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B15057256.png)
tert-Butyl 4-((2-chloropyrido[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-((2-chloropyrido[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a piperidine ring, a pyrido[2,3-d]pyrimidine moiety, and a tert-butyl ester group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .
准备方法
The synthesis of tert-Butyl 4-((2-chloropyrido[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrido[2,3-d]pyrimidine core: This step involves the condensation of appropriate precursors, such as 2-chloropyridine and a suitable amidine, under controlled conditions to form the pyrido[2,3-d]pyrimidine ring system.
Introduction of the piperidine moiety: The pyrido[2,3-d]pyrimidine intermediate is then reacted with a piperidine derivative, such as piperidine-1-carboxylic acid tert-butyl ester, to introduce the piperidine ring.
Final coupling and purification: The final step involves coupling the intermediate with tert-butyl 4-aminopiperidine-1-carboxylate under suitable conditions, followed by purification to obtain the desired compound.
化学反应分析
tert-Butyl 4-((2-chloropyrido[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chloro position of the pyrido[2,3-d]pyrimidine ring. Common reagents for these reactions include nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives. For example, oxidation can be achieved using oxidizing agents like hydrogen peroxide, while reduction can be carried out using reducing agents such as sodium borohydride.
科学研究应用
tert-Butyl 4-((2-chloropyrido[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various biologically active molecules, including potential drug candidates for the treatment of cancer, infectious diseases, and neurological disorders.
Chemical Biology: It serves as a probe in chemical biology studies to investigate the function of specific biological targets and pathways.
Pharmaceutical Development: The compound is utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
The mechanism of action of tert-Butyl 4-((2-chloropyrido[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
tert-Butyl 4-((2-chloropyrido[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in the development of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound is an important intermediate in the synthesis of biologically active molecules such as crizotinib.
The uniqueness of this compound lies in its specific structural features and the presence of the pyrido[2,3-d]pyrimidine moiety, which imparts distinct biological activities and potential therapeutic applications .
属性
分子式 |
C17H22ClN5O2 |
|---|---|
分子量 |
363.8 g/mol |
IUPAC 名称 |
tert-butyl 4-[(2-chloropyrido[2,3-d]pyrimidin-4-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H22ClN5O2/c1-17(2,3)25-16(24)23-9-6-11(7-10-23)20-14-12-5-4-8-19-13(12)21-15(18)22-14/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,19,20,21,22) |
InChI 键 |
MVOODKMVVNSILJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC(=NC3=C2C=CC=N3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B15057173.png)


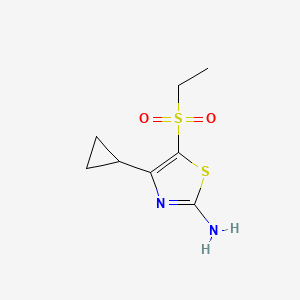

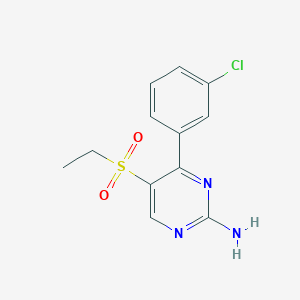
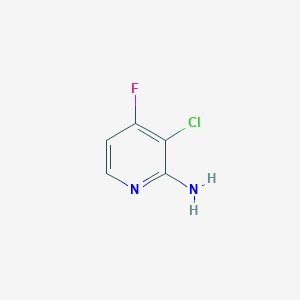
![6-(Benzo[B]thiophen-2-YL)-2,3,5,6-tetrahydroimidazo[2,1-B]thiazole](/img/structure/B15057207.png)
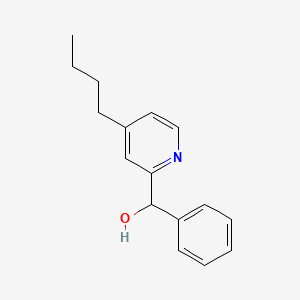
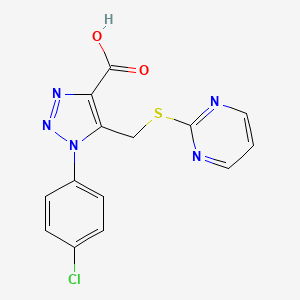
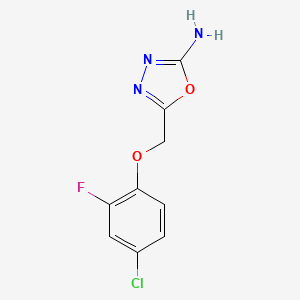
![tert-Butyl 4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B15057251.png)
